N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a complex organic compound with a molecular formula of C12H13NO3S . This compound is part of a broader class of furan derivatives, which are known for their diverse biological and pharmacological activities . The structure of this compound includes a furan ring, a benzamide moiety, and a sulfonamide group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multiple steps, including the formation of the furan ring, the introduction of the benzamide group, and the addition of the sulfonamide moiety. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamide Group: This step often involves the reaction of the furan derivative with a benzoyl chloride in the presence of a base.
Addition of the Sulfonamide Group: The final step involves the reaction of the intermediate compound with a sulfonamide reagent under controlled conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives under the influence of strong oxidizing agents.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . Additionally, the furan ring can interact with various biological molecules, leading to changes in their function and activity .
Comparison with Similar Compounds
N-[(FURAN-2-YL)METHYL]-4-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE can be compared with other similar compounds, such as:
N-FURAN-2-YLMETHYL-4-METHYL-BENZENESULFONAMIDE: This compound shares a similar structure but lacks the benzamide moiety, which may result in different biological activities.
N-(FURAN-2-YL)-1-(FURAN-2-YLMETHYL)-CARBAMOYL-VINYL-4-METHYL-BENZAMIDE: This compound has an additional furan ring, which may enhance its reactivity and biological properties.
4-METHYL-N-(2-PROPYNYL)BENZENESULFONAMIDE: This compound has a different substituent on the benzene ring, which can affect its chemical and biological behavior.
The uniqueness of this compound lies in its combination of the furan ring, benzamide moiety, and sulfonamide group, which together confer a distinct set of chemical and biological properties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-11-6-7-12(9-14(11)17(2)22(3,19)20)15(18)16-10-13-5-4-8-21-13/h4-9H,10H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPYYOZGCIDARN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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